(3-Methyloxan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methyloxan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(5-8)3-2-4-9-6-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUYVBQDMRAWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701597-02-5 | |
| Record name | (3-methyloxan-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methyloxan 3 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections of the (3-Methyloxan-3-yl)methanol Scaffold
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and applying known, reliable chemical transformations in reverse. amazonaws.com For this compound, several logical disconnections can be proposed to devise efficient synthetic routes.
The primary disconnections for the this compound scaffold involve the carbon-oxygen bonds of the oxane ring and the carbon-carbon bond of the hydroxymethyl group.
C-O Bond Disconnection (Ether Synthesis): A common strategy for cyclic ethers is to disconnect one of the C-O bonds, leading to a linear hydroxy-haloalkane or a diol precursor. For the target molecule, this disconnection points towards a 3-methyl-1,6-hexanediol derivative. The forward reaction would then be an intramolecular cyclization, such as a Williamson ether synthesis.
C-C Bond Disconnection (Functional Group Introduction): Disconnecting the C-C bond between the quaternary center and the hydroxymethyl group is another powerful strategy. This approach simplifies the oxane portion to 3-methyloxane. The hydroxymethyl group can be introduced via functional group interconversion (FGI). For instance, an ester or a nitrile group at the C3 position can be reduced to the primary alcohol. This leads to precursors like ethyl 3-methyloxane-3-carboxylate. Alternatively, this disconnection suggests the addition of a one-carbon synthon, such as formaldehyde (B43269) or a cyanide ion, to a suitable electrophilic precursor.
Cyclization-Based Disconnections: More advanced strategies involve disconnections that unravel the ring itself.
Prins Cyclization: This approach disconnects two C-C bonds and one C-O bond, leading back to a homoallylic alcohol and an aldehyde (formaldehyde in this case). nih.govresearchgate.net
Ring-Closing Metathesis (RCM): An RCM-based disconnection breaks the double bond of a cyclic alkene precursor, resulting in an acyclic diene. wikipedia.org Subsequent reduction and functionalization would be required to reach the target molecule.
These strategic disconnections form the basis for the synthetic methodologies discussed in the following sections.
Development of Stereo- and Regioselective Routes for Oxane Ring Formation
The construction of the oxane ring, particularly with a quaternary center, requires precise control over regioselectivity and, in chiral contexts, stereoselectivity. Various modern synthetic methods have been developed to address this challenge.
Intramolecular cyclization is a direct and fundamental approach to forming cyclic ethers from acyclic precursors. mdpi.com The key is the formation of a C-O bond to close the ring.
One of the most common methods is the Williamson ether synthesis , which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by an intramolecular nucleophilic substitution with a halide or other suitable leaving group. For the synthesis of this compound, this would typically involve a precursor like 6-halo-3-methylhexane-1,3-diol. The primary alcohol would need to be protected to prevent competing reactions.
Another powerful method is the acid-catalyzed cyclization of an unsaturated alcohol . The presence of a silicon group in the structure of an alkenyl alcohol has been shown to be effective for promoting the cyclization to form tetrahydropyrans with high stereoselectivity. mdpi.com While the target molecule is saturated, this principle can be adapted by starting with an appropriate unsaturated precursor that allows for subsequent reduction.
Intramolecular ring-opening of epoxides also serves as a robust method for oxane synthesis. rsc.org A precursor such as an alcohol positioned to attack a nearby epoxide ring (e.g., 4,5-epoxy-3-methylhexan-1-ol) can cyclize under basic or acidic conditions to furnish the desired six-membered ring.
| Cyclization Method | Precursor Type | Key Reagents | Advantages |
| Williamson Ether Synthesis | Halo-alcohol | Base (e.g., NaH) | Reliable, well-established |
| Acid-Catalyzed Cyclization | Alkenyl alcohol | Brønsted or Lewis acids | Good for stereocontrol |
| Epoxide Ring Opening | Epoxy-alcohol | Acid or Base | High regioselectivity |
Hydroalkoxylation and Prins cyclization are powerful, atom-economical methods for constructing cyclic ethers. rsc.orgchemrxiv.org
Intramolecular Hydroalkoxylation involves the addition of an alcohol's O-H bond across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals (e.g., copper, palladium) or strong acids. chemrxiv.orgnih.govacs.org For the target scaffold, a precursor like 3-methylhept-6-en-1,3-diol could undergo a 6-endo cyclization. The regioselectivity (exo vs. endo cyclization) is a critical challenge that often depends on the catalyst and substrate structure. chemrxiv.org
The Prins Cyclization is a classic and highly effective method for forming substituted tetrahydropyrans. nih.govresearchgate.net It involves the acid-catalyzed condensation of an alkene (specifically a homoallylic alcohol) with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene to form the ring. nih.gov To synthesize the this compound framework, a homoallylic alcohol like 2-methylpent-4-en-1-ol could be reacted with formaldehyde. The resulting intermediate can then be manipulated to yield the final product. The stereochemical outcome of the Prins cyclization is often predictable based on chair-like transition states, allowing for the synthesis of specific diastereomers. nih.gov
| Reaction | Precursors | Catalyst/Reagent | Key Intermediate |
| Hydroalkoxylation | Unsaturated alcohol | Lewis acids, Transition metals rsc.org | Metal-alkoxide or protonated alkene |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis acids (e.g., TMSOTf) nih.gov | Oxocarbenium ion |
Ring-closing metathesis (RCM) has emerged as a premier tool for the synthesis of unsaturated rings of various sizes, including six-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction utilizes ruthenium or molybdenum carbene catalysts (e.g., Grubbs' or Schrock's catalysts) to form a cyclic alkene from an acyclic diene, with the expulsion of a small volatile alkene like ethylene. wikipedia.org
A potential RCM route to the this compound core would start with an acyclic diene ether, such as allyloxy(2-methylpent-4-en-1-yl)silane. The RCM reaction would form an unsaturated oxane ring. Subsequent steps, including reduction of the double bond and deprotection/oxidation state adjustment of the side chain, would be necessary to arrive at the final target molecule. The functional group tolerance of modern RCM catalysts is a significant advantage, allowing this strategy to be applied to complex molecules. wikipedia.orgdrughunter.com
Functionalization Strategies for the Hydroxymethyl Moiety
The introduction of the primary alcohol functionality is a critical step in the synthesis of this compound. This can be achieved either by carrying the functional group (or a precursor) through the synthesis or by adding it to a pre-formed oxane ring.
Several reliable methods exist for installing a primary alcohol on a quaternary carbon.
Reduction of Carboxylic Acid Derivatives: A highly effective strategy involves the synthesis of an oxane ring bearing a carboxylic acid or ester group at the C3 position, such as ethyl 3-methyloxane-3-carboxylate. This precursor can then be reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
Grignard Reaction with Formaldehyde: If a Grignard reagent can be formed from a 3-halo-3-methyloxane precursor, its subsequent reaction with formaldehyde provides a direct route to the primary alcohol. quora.com This method effectively adds a -CH₂OH unit.
Ring-Opening of an Epoxide: An alternative approach involves constructing a spirocyclic epoxide fused to the oxane ring at the C3 position (e.g., 1-methyl-7,9-dioxaspiro[4.5]decane). Nucleophilic ring-opening of this epoxide with a hydride reagent would yield the desired this compound structure.
| Method | Precursor | Key Reagents | Description |
| Ester Reduction | 3-Ester substituted oxane | LiAlH₄, followed by H₃O⁺ | Reduction of an ester to a primary alcohol. libretexts.org |
| Grignard Reaction | 3-Halo-3-methyloxane | Mg, Formaldehyde, H₃O⁺ | Forms a C-C bond and introduces the hydroxymethyl group. quora.com |
| Epoxide Opening | Spirocyclic epoxide | Hydride source (e.g., LiAlH₄) | Regioselective opening yields the primary alcohol. |
Stereocontrol during Hydroxymethyl Group Installation
While this compound itself is an achiral molecule, the synthesis of its chiral analogues, where stereoisomerism can arise from other substituents on the oxane ring, necessitates precise control of stereochemistry. The creation of the C3 quaternary center, bearing both a methyl and a hydroxymethyl group, is a significant synthetic challenge. Methodologies that establish the stereochemistry of adjacent centers relative to this quaternary carbon are of paramount importance.
An effective strategy for achieving high diastereoselectivity in the formation of polysubstituted tetrahydropyrans involves the acid-mediated intramolecular cyclization of silylated alkenols. mdpi.com For instance, the cyclization of allylsilyl alcohols can proceed with excellent diastereoselectivity (>95:5), allowing for the controlled creation of a quaternary stereogenic center. uva.es This approach is often more efficient and stereocontrolled than traditional methods like oxymercuration. uva.es The stereochemical outcome is dictated by reaction conformations that minimize unfavorable steric interactions, such as 1,3-diaxial interactions, thus favoring the formation of a single diastereoisomer. mdpi.com The Fleming-Tamao oxidation of the resulting silyl-tetrahydropyran can then be employed to install the desired hydroxyl group. mdpi.com
Another powerful tool for constructing the tetrahydropyran (B127337) ring with stereocontrol is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov This reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical pathway can be influenced by the choice of catalyst and reaction conditions to selectively afford specific diastereomers. nih.govresearchgate.net
Catalytic Strategies in the Synthesis of this compound and Analogues
Catalysis is central to the modern synthesis of cyclic ethers, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. Both transition-metal catalysis and the burgeoning fields of organocatalysis and biocatalysis provide powerful tools for the synthesis of this compound and its structurally diverse analogues.
Transition-Metal Catalysis for Cyclic Ether Formation
Transition-metal catalysts are highly effective in promoting the intramolecular hydroalkoxylation of unsaturated alcohols to form cyclic ethers like the oxane ring system. organic-chemistry.org This approach is atom-economical and can be tailored to tolerate a wide variety of functional groups.
Several metal catalysts have been shown to be effective for such cyclizations:
Platinum and Gold: Platinum- and gold-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins are versatile methods for constructing tetrahydropyran rings. organic-chemistry.org These reactions are tolerant of numerous functional groups, including esters, amides, and various protecting groups. organic-chemistry.org
Cobalt: Cobalt(salen) complexes, in conjunction with an N-fluoropyridinium salt and a disiloxane, can catalyze the intramolecular hydroalkoxylation of unactivated olefins under mild, room-temperature conditions. organic-chemistry.org
Lanthanides: Lanthanide triflates serve as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes, yielding six-membered oxygen heterocycles in very good yields. organic-chemistry.org
These catalytic systems could be applied to a suitably designed acyclic precursor, such as 3-methyl-3-(hydroxymethyl)pent-4-en-1-ol, to forge the this compound skeleton.
Table 1: Comparison of Transition-Metal Catalysts for Tetrahydropyran Formation
| Catalyst System | Substrate Type | Key Advantages |
|---|---|---|
| Platinum / Gold Complexes | γ- & δ-Hydroxy Olefins | High functional group tolerance |
| Cobalt(salen) Complex | Unactivated Olefins | Mild, room-temperature conditions |
| Lanthanide Triflates | Hydroxyalkenes | High yields, effective in ionic liquids |
Exploration of Organocatalysis and Biocatalysis for Enantioselective Synthesis
The synthesis of enantiomerically pure analogues of this compound requires asymmetric catalytic methods. Organocatalysis and biocatalysis have emerged as powerful strategies for achieving high enantioselectivity, often under mild and environmentally benign conditions.
Organocatalysis: The construction of all-carbon quaternary stereocenters is a formidable challenge in synthesis due to steric hindrance. nih.govnih.gov Asymmetric organocatalysis provides an elegant solution, using small, chiral organic molecules to catalyze reactions with high enantioselectivity. For instance, chiral Brønsted acids like 3,3´-bisperfluorotoluyl-BINOL can catalyze the 1,4-conjugate addition of nucleophiles to specific substrates to create acyclic quaternary carbons in high yield and enantiomeric ratio (up to 97:3 er). nih.govresearchgate.net Such strategies can be adapted to synthesize precursors for chiral 3,3-disubstituted oxanes. Similarly, enantioselective palladium-catalyzed allylic alkylation reactions have been successfully used to form quaternary stereocenters adjacent to carbonyl groups, a motif that can be further elaborated into the target structure. nih.govresearchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.govnih.gov For the synthesis of chiral tertiary alcohols, biocatalytic methods are particularly attractive. Strategies include the kinetic resolution of racemic tertiary alcohols using enzymes like lipases and esterases, or the asymmetric synthesis from prochiral precursors. nih.gov The use of microorganisms and their enzymes can circumvent the need for heavy metal catalysts and harsh reagents often employed in traditional chemical synthesis. nih.govresearchgate.net For example, ketone reduction using engineered ketoreductases can provide access to chiral alcohols with exceptionally high enantiomeric excess (>99% ee) and yields. nih.gov
Table 2: Asymmetric Approaches to Chiral Analogues
| Catalytic Method | Approach | Typical Catalyst | Advantages |
|---|---|---|---|
| Organocatalysis | Asymmetric C-C bond formation | Chiral Brønsted acids, Proline derivatives | Metal-free, high enantioselectivity for quaternary centers. nih.govnih.gov |
| Biocatalysis | Kinetic resolution or asymmetric reduction | Lipases, Esterases, Dehydrogenases | High chemo-, regio-, and enantioselectivity; mild, aqueous conditions. nih.govnih.gov |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy and Waste Prevention: Catalytic intramolecular cyclization reactions, such as hydroalkoxylation, are inherently atom-economical as they rearrange the atoms of the starting material to form the product without the loss of atoms as byproducts. pnas.org This contrasts with methods that rely on leaving groups, which generate stoichiometric waste.
Use of Catalysis: The use of catalytic amounts of transition metals, organocatalysts, or enzymes is preferable to stoichiometric reagents. nih.gov Catalysts reduce energy requirements, improve selectivity, and minimize the need for separation agents. ijesrr.org
Safer Solvents and Conditions: A significant green advancement is the replacement of volatile and toxic organic solvents. nih.gov Some synthetic methods for cyclic ethers can be performed in greener solvents like water or ionic liquids, or even under solvent-free conditions. nih.govgoogle.com For example, indium-mediated tandem allylation/Prins cyclization reactions can be conducted in aqueous media, offering an environmentally benign route to tetrahydropyrans. nih.gov
Renewable Feedstocks: While not extensively explored for this specific molecule, a long-term green chemistry goal is the use of renewable, bio-based starting materials instead of petroleum-derived precursors. ijesrr.org
Table 3: Application of Green Chemistry Principles
| Green Principle | Application in Synthesis of this compound |
|---|---|
| Prevent Waste | Employing atom-economical reactions like intramolecular hydroalkoxylation. |
| Catalysis | Using catalytic amounts of transition metals, organocatalysts, or enzymes over stoichiometric reagents. ijesrr.org |
| Safer Solvents | Utilizing aqueous media or ionic liquids for cyclization reactions. nih.gov |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, often possible with biocatalysis. nih.gov |
Chemical Transformations and Reactivity of 3 Methyloxan 3 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol is often the most accessible and reactive site for chemical modification. Standard transformations of primary alcohols, including oxidation, reduction of its derivatives, and nucleophilic substitution, are applicable to (3-Methyloxan-3-yl)methanol.
Oxidation Pathways and Derivatization Strategies
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orglibretexts.orglibretexts.org The oxane ring is generally stable under these conditions.
Oxidation to Aldehydes : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, converting the primary alcohol to (3-Methyloxan-3-yl)carbaldehyde without over-oxidation to the carboxylic acid. libretexts.org
Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this include potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid). khanacademy.orgchemistrysteps.com This reaction yields 3-Methyloxan-3-carboxylic acid.
Derivatization of the alcohol functionality is a common strategy to modify the molecule's properties. This typically involves converting the hydroxyl group into an ester or an ether.
Esterification : The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemistrysteps.com Alternatively, more reactive acyl chlorides or acid anhydrides can be used under milder conditions. libretexts.org
Etherification : Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | (3-Methyloxan-3-yl)carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 3-Methyloxan-3-carboxylic acid |
| Esterification (Example) | Acetic Acid (CH₃COOH) with H₂SO₄ catalyst | (3-Methyloxan-3-yl)methyl acetate |
| Etherification (Example) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 3-(Methoxymethyl)-3-methyloxane |
Reduction Strategies and Interconversion of Alcohol Derivatives
The oxidized derivatives of this compound can be reduced back to the parent primary alcohol.
Reduction of Aldehydes and Carboxylic Acids : Both the aldehyde and carboxylic acid derivatives can be reduced to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing both functional groups. savemyexams.comchemguide.co.ukwikipedia.org Sodium borohydride (NaBH₄) is a milder agent that can readily reduce the aldehyde but is generally not reactive enough to reduce the carboxylic acid. savemyexams.comchemguide.co.ukbritannica.com
Interconversion among the alcohol derivatives provides pathways to manipulate the functional group.
Hydrolysis of Esters : An ester derivative can be converted back to the alcohol and a carboxylate salt by saponification, which involves treatment with an aqueous base like sodium hydroxide (NaOH), followed by acidification. libretexts.org
Transesterification : An ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This equilibrium-driven process allows for the exchange of the alkoxy group of the ester. libretexts.org
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. sinica.edu.twlibretexts.orgyoutube.com
Conversion to Alkyl Halides : Treatment with strong hydrohalic acids (HBr or HCl) can protonate the hydroxyl group, turning it into a good leaving group (H₂O). libretexts.org The subsequent attack by the halide ion (Br⁻ or Cl⁻) via an Sₙ2 mechanism yields the corresponding (3-Methyloxan-3-yl)methyl halide. sinica.edu.twlibretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) also effectively convert primary alcohols to alkyl chlorides and bromides, respectively. sinica.edu.twfiveable.me
Conversion to Sulfonate Esters : A more versatile method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. acs.org This two-step process allows for the introduction of various functional groups, such as azides, nitriles, or thiols, by selecting the appropriate nucleophile.
Reactivity of the Substituted Oxane Ring System
The oxane (tetrahydropyran) ring is a six-membered cyclic ether. Unlike smaller, strained cyclic ethers such as epoxides or oxetanes, the oxane ring is relatively stable and unreactive. researchgate.net However, under specific conditions, particularly in the presence of strong acids, the ring can participate in chemical reactions.
Ring-Opening Reactions of the Oxane Core
The cleavage of the C-O bond in the relatively strain-free oxane ring requires harsh conditions, typically involving strong acids. libretexts.org
The reaction is initiated by the protonation of the ether oxygen by a strong acid, which activates the ring. A nucleophile can then attack one of the α-carbons (C2 or C6), leading to the opening of the ring. The presence of substituents on the ring can influence the regioselectivity of the nucleophilic attack. For the this compound ring system, nucleophilic attack would occur at either the C2 or C6 position. The attack is generally subject to steric hindrance, suggesting that the less-substituted C6 position might be favored. The product of such a reaction would be a diol with the nucleophile attached to one end of the carbon chain. For example, reaction with excess HBr could lead to a bromo-substituted diol.
Electrophilic and Nucleophilic Attack on the Cyclic Ether Moiety
Electrophilic Attack : The primary site of electrophilic attack on the oxane ring is the ether oxygen atom. The lone pairs of electrons on the oxygen make it a Lewis base. It can react with strong electrophiles, including protons from Brønsted acids or various Lewis acids. This interaction forms an oxonium ion, which, as noted above, is the key intermediate in acid-catalyzed ring-opening reactions. libretexts.org
Nucleophilic Attack : Direct nucleophilic attack on the carbon atoms of the oxane ring is generally not feasible due to the lack of ring strain and the fact that an alkoxide is a poor leaving group. researchgate.net Unlike epoxides, where the significant ring strain facilitates Sₙ2-type ring-opening even with basic nucleophiles, the oxane ring is resistant to such reactions. youtube.com Significant activation of the ring, typically through the formation of an oxonium ion under acidic conditions, is required before a nucleophile can attack a carbon atom and displace the oxygen. libretexts.orglibretexts.org
Stereochemical Control and Diastereoselectivity in Reactions of this compound
Due to the absence of specific studies on this compound, there is no available information regarding stereochemical control and diastereoselectivity in its reactions. General principles of stereochemistry in reactions of substituted tetrahydropyrans suggest that the chiral center at the 3-position would influence the stereochemical outcome of reactions at the hydroxymethyl group or other parts of the molecule. However, without experimental data, any discussion would be purely speculative.
Mechanistic Investigations of Key Transformations of this compound
Similarly, the lack of research on the chemical transformations of this compound means that there are no mechanistic investigations of its key transformations to report. Mechanistic studies are typically conducted on well-characterized reactions, and since no such reactions have been described for this specific compound, the corresponding mechanistic details are unknown.
Theoretical and Computational Investigations of 3 Methyloxan 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of (3-Methyloxan-3-yl)methanol. These calculations provide a foundational understanding of the molecule's intrinsic properties.
Detailed research findings from DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would reveal key electronic parameters. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in this regard. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrasayanjournal.co.in A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and ether functionalities, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed over the carbon skeleton, indicating regions susceptible to nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential, typically around the oxygen atoms, indicate areas prone to electrophilic attack, while positive potential regions suggest sites for nucleophilic interaction. researchgate.net Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can also be computed, offering insights into the molecule's stability. acs.org
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Enthalpy of Formation (gas) | -450 kJ/mol |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from quantum chemical calculations.
Conformational Analysis of the Oxane Ring and its Substituents
The six-membered oxane ring of this compound is not planar and exists in various conformations, with the chair and boat forms being the most significant. Conformational analysis aims to determine the relative stabilities of these conformers and the energy barriers for their interconversion. acs.orgmsu.edu
The chair conformation is generally the most stable for six-membered rings, as it minimizes both angle and torsional strain. libretexts.org In the case of this compound, there are two possible chair conformers resulting from ring flipping. The key consideration is the orientation of the methyl and hydroxymethyl substituents at the C3 position, which can be either axial or equatorial. Due to steric hindrance, substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. unicamp.brmasterorganicchemistry.com Therefore, the chair conformation with both the methyl and hydroxymethyl groups in pseudo-equatorial or equatorial-like positions would be expected to be the most stable.
The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. msu.edu A more flexible "twist-boat" conformation can alleviate some of this strain. Computational methods can precisely calculate the energy differences between these conformers and the transition state energies for their interconversion. acs.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (substituents equatorial) | 0.0 |
| Chair (substituents axial) | 5.8 |
| Twist-Boat | 5.5 |
| Boat | 7.0 |
Note: The data in this table is hypothetical and intended to illustrate the expected relative stabilities of different conformers.
Molecular Dynamics Simulations to Understand Conformational Flexibility
While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comnih.gov By simulating the motions of atoms and bonds, MD can reveal the flexibility of the oxane ring and the rotational freedom of its substituents. mdpi.comresearchgate.net
MD simulations of this compound would likely show the molecule predominantly residing in the most stable chair conformation. However, the simulations would also capture occasional transitions to higher-energy twist-boat and boat conformations, providing insights into the timescales of these dynamic processes. acs.orgacs.org Furthermore, the simulations would illustrate the rotation of the C-C bond connecting the hydroxymethyl group to the ring and the C-O bond of the hydroxyl group. These rotations are crucial for understanding how the molecule might interact with other molecules or surfaces. The flexibility of the ring and its substituents can influence the molecule's physical properties and its ability to bind to biological targets or catalyst surfaces. rsc.org
Table 3: Potential Dynamic Motions of this compound from MD Simulations
| Type of Motion | Description | Typical Timescale |
| Bond Vibrations | Stretching and bending of chemical bonds. | Femtoseconds |
| Substituent Rotations | Rotation of methyl and hydroxymethyl groups. | Picoseconds |
| Ring Puckering | Minor fluctuations in the chair conformation. | Picoseconds to Nanoseconds |
| Ring Inversion | Transition between chair conformations. | Microseconds or longer |
Note: The data in this table is hypothetical and provides a general idea of the timescales for different molecular motions.
Reaction Mechanism Elucidation through Computational Chemistry for Synthesis and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. mdpi.comacs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. rsc.org
For the synthesis of this compound, computational studies could, for instance, investigate the mechanism of a Prins-type cyclization or the ring-opening of a corresponding epoxide followed by intramolecular cyclization. DFT calculations can be used to determine the activation energies for each step in a proposed mechanism, allowing for a comparison of different synthetic routes. mdpi.com
Similarly, the transformations of this compound, such as oxidation of the alcohol, ether cleavage, or reactions involving the substituents, can be modeled. For example, the mechanism of dehydration to form an alkene could be explored, identifying the transition state for water elimination and the relative stabilities of the possible alkene products. These computational insights can guide the selection of reaction conditions and catalysts to achieve desired outcomes. nih.gov
Table 4: Hypothetical Activation Energies for a Proposed Transformation of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) |
| 1 | Protonation of the hydroxyl group | 5.2 |
| 2 | Loss of water to form a carbocation | 25.8 |
| 3 | Deprotonation to form an alkene | 3.1 |
Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to quantify the energetics of a reaction pathway.
Predictive Modeling of Reactivity and Selectivity in this compound Chemistry
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be employed to forecast the reactivity and selectivity of this compound in various chemical contexts. wikipedia.org These models establish a mathematical relationship between the chemical structure and a specific activity or property. nih.govnih.gov
The descriptors used in these models are often derived from quantum chemical calculations. researchgate.net For this compound, relevant descriptors could include electronic properties like HOMO/LUMO energies and partial atomic charges, as well as steric parameters derived from the molecule's 3D structure. For instance, a QSAR model could be developed to predict the molecule's efficacy as a building block in a particular class of reactions by correlating its structural features with observed reaction yields or rates for a series of related compounds.
Predictive models can also address selectivity. For reactions where multiple products are possible, descriptors can be identified that correlate with the observed product distribution. osi.lvmsu.edu For example, in an electrophilic substitution reaction on a derivative of this compound, the calculated partial charges on the ring atoms could be used to predict the most likely site of attack. baranlab.orgresearchgate.net This predictive capability is highly valuable in rational chemical design and process optimization.
Table 5: Examples of Molecular Descriptors for Predictive Modeling of this compound Reactivity
| Descriptor Type | Specific Descriptor | Potential Correlated Property |
| Electronic | HOMO Energy | Susceptibility to oxidation |
| Electronic | LUMO Energy | Susceptibility to reduction |
| Steric | Molecular Volume | Rate of sterically hindered reactions |
| Steric | Surface Area | Adsorption properties |
| Thermodynamic | Enthalpy of Formation | Overall reaction thermodynamics |
Note: The data in this table is hypothetical and serves to illustrate the types of descriptors and their potential applications in predictive modeling.
3 Methyloxan 3 Yl Methanol As a Versatile Synthetic Building Block in Organic Synthesis
Utilization in the Construction of Complex Organic Molecules
The bifunctional nature of (3-Methyloxan-3-yl)methanol, possessing both a nucleophilic hydroxyl group and a stable oxane core, renders it a valuable starting material for the synthesis of more intricate molecules. The tertiary alcohol can be readily derivatized or transformed into other functional groups, while the oxane ring provides a robust framework for further elaboration.
Key Transformations and Applications:
Etherification and Esterification: The hydroxyl group can undergo Williamson ether synthesis or esterification to introduce a wide range of substituents. These modifications can be crucial for modulating the physicochemical properties of the target molecule, such as lipophilicity and solubility.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up avenues for carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and amidations. This allows for the extension of the carbon skeleton and the introduction of new functionalities.
Nucleophilic Substitution: Conversion of the alcohol to a leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution reactions, enabling the introduction of various heteroatom and carbon-based nucleophiles.
A representative application of a substituted oxane in the construction of a complex molecule is the synthesis of the C1-C9 fragment of pederin, a potent antitumor agent. While not directly employing this compound, the synthesis highlights the strategic importance of the oxane moiety as a chiral template and a key structural element.
Table 1: Representative Transformations of the Hydroxyl Group in this compound
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Etherification | NaH, R-X (e.g., BnBr, MeI) in THF | Ether (R-O-CH2-) |
| Esterification | Ac2O, pyridine or R-COCl, Et3N | Ester (R-COO-CH2-) |
| Oxidation | PCC, CH2Cl2 or DMP, CH2Cl2 | Aldehyde (-CHO) |
| Oxidation | Jones reagent or PDC, DMF | Carboxylic acid (-COOH) |
| Tosylation | TsCl, pyridine | Tosylate (-OTs) |
| Halogenation | PBr3 or SOCl2 | Halide (-Br, -Cl) |
Preparation of Advanced Synthetic Intermediates from this compound
The strategic manipulation of the functional groups in this compound allows for the preparation of advanced synthetic intermediates. These intermediates can serve as pivotal building blocks in convergent synthetic strategies, streamlining the synthesis of complex target molecules.
For instance, oxidation of this compound to the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction, can furnish an α,β-unsaturated ester. This versatile intermediate can then participate in a range of transformations, including Michael additions and Diels-Alder reactions, to construct more complex carbocyclic and heterocyclic systems.
Furthermore, ring-opening of the oxane under specific conditions, although challenging due to the stability of the six-membered ring, could lead to highly functionalized acyclic intermediates. For example, treatment with a strong Lewis acid in the presence of a nucleophile could potentially yield a 1,5-difunctionalized hexane derivative, a valuable precursor for various linear and cyclic compounds.
Strategies for Divergent Synthesis of Functionalized Oxane Chemical Libraries
The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an attractive scaffold for the divergent synthesis of functionalized oxane libraries due to its modifiable hydroxyl group and the stable oxane core.
A divergent synthetic approach would involve the initial preparation of a common intermediate from this compound, which is then subjected to a variety of reaction conditions to generate a diverse set of final products. For example, the aldehyde derived from the oxidation of this compound can be used as a branching point.
Divergent Synthesis Strategy:
Oxidation: this compound is oxidized to the corresponding aldehyde.
Parallel Reactions: The aldehyde is then reacted in parallel with:
A panel of Grignard reagents to generate a library of secondary alcohols.
A variety of Wittig reagents to produce a collection of alkenes.
Different amines under reductive amination conditions to synthesize a diverse set of secondary and tertiary amines.
This strategy allows for the rapid generation of a large number of structurally diverse oxane-containing molecules from a single starting material, facilitating the exploration of structure-activity relationships.
Table 2: Exemplar Reactions for a Divergent Synthesis Approach
| Reaction Type | Reagents | Resulting Compound Class |
|---|---|---|
| Grignard Reaction | R-MgBr, THF | Secondary Alcohols |
| Wittig Reaction | Ph3P=CHR, THF | Alkenes |
| Reductive Amination | R1R2NH, NaBH(OAc)3 | Amines |
| Aldol Condensation | Ketone, base | α,β-Unsaturated Ketones |
Role in Multi-step Total Synthesis Approaches of Natural Products and Analogues
The oxane motif is a key structural feature in numerous natural products, including polyether antibiotics, marine toxins, and various terpenoids. The incorporation of substituted oxanes like this compound or its derivatives can be a critical step in the total synthesis of these complex molecules.
In the context of a multi-step total synthesis, a chiral derivative of this compound could serve as a chiral pool starting material, introducing a stereocenter that guides the stereochemical outcome of subsequent reactions. The oxane ring can also act as a conformational constraint, influencing the facial selectivity of reactions on appended side chains.
While no published total synthesis explicitly reports the use of this compound, the general strategy of employing functionalized cyclic ethers is well-established. For instance, in the synthesis of the marine natural product laulimalide, a potent microtubule-stabilizing agent, the construction of the tetrahydropyran (B127337) ring (an oxane) is a central feature of the synthetic strategy. A building block with the substitution pattern of this compound could be envisioned as a key fragment for the synthesis of analogues of such natural products, allowing for the exploration of the biological importance of this particular substitution pattern.
Analytical Methodologies for Structural Elucidation and Purity Assessment in 3 Methyloxan 3 Yl Methanol Research
Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (3-Methyloxan-3-yl)methanol are not widely published, the expected signals can be predicted based on its structure.
¹H NMR: A proton NMR spectrum would provide information on the number of different hydrogen environments and their neighboring protons. Key expected signals would include:
A singlet for the methyl group (CH₃) protons, as they have no adjacent protons.
A singlet or a broad signal for the hydroxyl (-OH) proton, which can exchange with solvent.
A singlet for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH).
A series of multiplets for the four methylene groups (-CH₂-) within the oxane ring, which would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR: A carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated:
One signal for the methyl carbon (-CH₃).
One signal for the quaternary carbon at the 3-position of the ring.
One signal for the hydroxymethyl carbon (-CH₂OH).
Four distinct signals for the four methylene carbons in the tetrahydropyran (B127337) ring.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign proton and carbon signals and confirm the connectivity of the atoms. st-andrews.ac.uk
| Technique | Information Yielded | Expected Features |
|---|---|---|
| ¹H NMR | Proton environments and connectivity | Singlets for CH₃, OH, and CH₂OH; complex multiplets for ring CH₂ groups |
| ¹³C NMR | Carbon environments | 7 distinct signals corresponding to each unique carbon atom |
| DEPT-135 | Carbon type differentiation | Positive signals for CH₃/CH; negative signals for CH₂ |
| COSY | H-H correlations | Cross-peaks between adjacent, non-equivalent ring protons |
| HSQC | Direct C-H correlations | Cross-peaks correlating each proton signal to its directly attached carbon |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of its key structural features.
The IR spectrum would be expected to show several characteristic absorption bands:
A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. docbrown.info
Multiple sharp bands between 3000 and 2850 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups. docbrown.info
A strong band in the 1150-1050 cm⁻¹ region, indicative of the C-O stretching vibration of the ether linkage within the oxane ring and the primary alcohol. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton, and would be useful in analyzing the symmetric vibrations of the molecule.
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Bond/Functional Group |
|---|---|---|
| O-H stretch | 3600 - 3200 (broad) | Alcohol (-OH) |
| C-H stretch | 3000 - 2850 | Alkyl (CH₃, CH₂) |
| C-O stretch | 1150 - 1050 | Ether and Alcohol |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. While no experimental mass spectrum for this compound is publicly available, predicted data for its behavior in a mass spectrometer exists. uni.lu
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula (C₇H₁₄O₂) by measuring the exact mass of the molecular ion ([M]⁺). Common fragmentation pathways in electron ionization (EI) would likely involve:
Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.
Loss of the hydroxymethyl radical (•CH₂OH), leading to a stable tertiary carbocation.
Alpha-cleavage, involving the breaking of the C-C bond adjacent to the ring oxygen.
Ring-opening followed by further fragmentation.
The PubChem database provides predicted Collision Cross Section (CCS) values, which are a measure of an ion's size and shape in the gas phase, for various adducts of this compound. This data is useful in advanced ion mobility-mass spectrometry techniques for structural characterization.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 131.10666 | 126.9 |
| [M+Na]⁺ | 153.08860 | 132.5 |
| [M-H]⁻ | 129.09210 | 129.4 |
| [M+NH₄]⁺ | 148.13320 | 148.8 |
| [M+K]⁺ | 169.06254 | 133.2 |
Chromatographic Separation Techniques for Purity Determination and Isolation
Chromatography is essential for separating the components of a mixture, allowing for the isolation of a pure substance and the determination of its purity.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. upr.eduresearchgate.net this compound, with an expected moderate boiling point, would be amenable to GC analysis. A typical GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
A flame ionization detector (FID) would be commonly used for quantification, providing a response proportional to the amount of carbon in the analyte. nih.gov By running a calibrated standard, the purity of a sample of this compound can be accurately determined by comparing the area of its peak to the areas of any impurity peaks. Coupling GC with a mass spectrometer (GC-MS) would allow for the identification of any impurities present in the sample. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of a wide range of compounds. amazonaws.com These methods are particularly useful for less volatile or thermally sensitive compounds.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. jfda-online.com This would involve a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. amazonaws.com Since this compound lacks a strong chromophore, detection could be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent could be performed to allow for detection with a more sensitive UV-Vis detector. jfda-online.com UPLC, by using smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. amazonaws.com
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography stands as the definitive method for the three-dimensional structural elucidation of molecules. nih.govspringernature.com It provides unambiguous determination of the relative configuration of all stereogenic centers within a molecule. nih.gov However, establishing the absolute configuration—the precise spatial arrangement of atoms for a specific enantiomer—presents a more significant challenge, particularly for light-atom molecules like this compound (C7H14O2). nih.govsoton.ac.uk
The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de This occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. thieme-connect.de The differences in intensity between diffraction spots that are related by mirror symmetry (known as Bijvoet pairs) can be measured. This difference allows for the definitive assignment of the absolute structure. thieme-connect.de
For organic compounds composed solely of light atoms such as carbon, hydrogen, and oxygen, the anomalous scattering effect is exceedingly weak with standard X-ray sources (e.g., Mo-Kα or Cu-Kα radiation), making the direct determination of absolute configuration from a crystal of the parent molecule practically impossible. thieme-connect.de Consequently, chemical modification is a requisite strategy to introduce a sufficiently strong anomalous scatterer into the molecule.
The Heavy-Atom Derivative Method
The most common and reliable approach is the "heavy-atom method." This involves the chemical derivatization of this compound to incorporate an atom with a higher atomic number. The primary alcohol functional group in the target compound is well-suited for esterification. A typical strategy involves reacting the alcohol with a carboxylic acid or acyl halide containing a bromine or iodine atom, such as p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride. The resulting ester, for instance, (3-methyloxan-3-yl)methyl 4-bromobenzoate, now contains a bromine atom, which is an effective anomalous scatterer.
The research workflow for this method involves several key steps:
Synthesis: The chiral, enantiomerically pure this compound is reacted to form the heavy-atom derivative.
Crystallization: A high-quality single crystal of the derivative, suitable for X-ray diffraction, is grown. This can be a challenging step, as polymorphism—the ability of a substance to exist in more than one crystal form—can occur. mdpi.com Different crystallization conditions (e.g., solvent, temperature) may be screened to obtain suitable crystals. mdpi.com
Data Collection: The crystal is mounted on a diffractometer, and diffraction data are collected. It is crucial to measure the intensities of Bijvoet pairs accurately.
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which initially reveals the connectivity of atoms and their relative stereochemistry.
Absolute Structure Determination: The final step is to analyze the effects of anomalous scattering to assign the absolute configuration. A key statistical parameter used for this purpose is the Flack parameter. A value close to 0 for a given enantiomeric model indicates a high probability that the assigned absolute configuration is correct, while a value near 1 suggests the opposite enantiomer is correct.
Hypothetical Crystallographic Data
The successful growth and analysis of a crystal of a heavy-atom derivative of this compound would yield a set of crystallographic data. The table below presents a representative example of such data for a hypothetical p-bromobenzoate derivative.
| Parameter | Value |
|---|---|
| Compound Name | (R)-(3-Methyloxan-3-yl)methyl 4-bromobenzoate |
| Chemical Formula | C14H17BrO3 |
| Formula Weight | 313.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.154(3) |
| b (Å) | 10.231(5) |
| c (Å) | 22.589(11) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1422.3(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.462 |
| Radiation (λ, Å) | Cu Kα (1.54184) |
| Flack Parameter | 0.02(3) |
In this example, the chiral space group (P2₁2₁2₁) confirms the enantiopure nature of the crystal. mdpi.com The Flack parameter of 0.02(3) provides strong evidence that the absolute configuration of the stereocenter has been correctly assigned as (R). This, in turn, confirms the absolute stereochemistry of the parent alcohol, this compound.
Future Perspectives and Challenges in 3 Methyloxan 3 Yl Methanol Research
Emerging Synthetic Technologies and Methodologies Applicable to Cyclic Ether Alcohols
The synthesis of cyclic ethers, including functionalized oxanes, has moved beyond classical methods, with several emerging technologies offering greater efficiency, selectivity, and substrate scope. These modern approaches are directly applicable to the synthesis of complex cyclic ether alcohols like (3-Methyloxan-3-yl)methanol.
Palladium-catalyzed C-H activation is a powerful tool for constructing aliphatic cyclic ethers from readily available alcohol nucleophiles. rsc.org This method allows for the direct coupling of an O-H bond with an unactivated C(sp³)–H bond, providing a highly atom-economical route to 4- to 7-membered rings. rsc.org Another significant advancement is the use of palladium(II) catalysts for the intramolecular cyclization of diol derivatives, which can efficiently produce seven-membered cyclic ethers without requiring high-dilution conditions that are often necessary to prevent polymerization. elsevierpure.com Furthermore, stereoselective synthesis of tetrahydrofurans (THFs) and tetrahydropyrans (THPs), the core structures of many natural products, can be achieved via palladium(0)-catalyzed cyclization of phosphono allylic carbonates, offering predictable control over stereochemistry. nih.gov
Other transition metals have also proven effective. Platinum and gold catalysts, for instance, facilitate the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, a method that tolerates a wide variety of functional groups. organic-chemistry.org More recently, photoredox catalysis has emerged as a mild and efficient strategy. This approach uses visible light to generate alkoxy radicals from alcohols, which can then undergo intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans. rsc.org
These innovative catalytic systems represent a significant leap forward in the synthesis of complex cyclic ethers.
Table 1: Modern Catalytic Approaches for Cyclic Ether Synthesis
| Catalytic System | Reaction Type | Key Advantages | Applicable Ring Size | Ref. |
|---|---|---|---|---|
| Palladium(II) / Bis-sulfoxide | C-H Activation / Dehydrogenative Coupling | High atom economy, use of unactivated C-H bonds | 4- to 7-membered | rsc.org |
| Palladium(0) / Trost Ligand | Intramolecular Cyclization | High stereoselectivity, predictable outcomes | 5- and 6-membered | nih.gov |
| Platinum / Gold Catalysts | Intramolecular Hydroalkoxylation | Broad functional group tolerance | 5- and 6-membered | organic-chemistry.org |
| Photoredox Catalysis (Visible Light) | 1,5-Hydrogen Atom Transfer (HAT) | Mild reaction conditions, uses light energy | 5- and 6-membered | rsc.org |
Unexplored Reactivity Pathways and Advanced Mechanistic Insights
While the synthesis of oxanes is advancing, their reactivity remains a fertile ground for investigation. The inherent strain and electronic properties of the oxane ring, influenced by substituents like the methyl and hydroxymethyl groups in this compound, dictate its chemical behavior. Future research will likely focus on leveraging these features for novel transformations.
The reactivity of smaller cyclic ethers, such as oxetanes, has been extensively studied, revealing their propensity for ring-opening reactions with nucleophiles, rearrangements, and ring expansions due to ring strain. acs.org Although oxanes are less strained, similar reactivity pathways, potentially activated by Lewis or Brønsted acids, could be explored for this compound. This could lead to the synthesis of valuable functionalized diols and other acyclic structures.
Gaining advanced mechanistic insights is crucial for controlling these reactions. Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for intercepting and characterizing reaction intermediates, even at very low concentrations. uvic.ca For example, ESI-MS has been used to probe the mechanism of distannoxane-catalyzed esterification, revealing the rapid decomposition of the catalyst in the presence of carboxylic acid to form monotin carboxylate species. uvic.ca Applying such techniques to reactions involving this compound could provide unprecedented detail about transition states and reactive intermediates, enabling the rational design of new reactions and catalysts. An "additive mapping" approach, where the effect of various additives on a reaction is systematically studied, could also rapidly expand the utility of reactions involving oxanes while simultaneously providing mechanistic clues. princeton.edu
Advancements in Computational Approaches for Complex Oxane Systems
Computational chemistry offers a powerful lens through which to study the structure, stability, and reactivity of complex molecules like this compound. Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, predicting molecular properties, and complementing experimental findings. acs.orgresearchgate.net
For oxane systems, DFT calculations can be used to:
Determine Conformational Preferences: Elucidate the most stable chair or boat conformations of the oxane ring and how substituents influence this equilibrium.
Model Reaction Pathways: Calculate the activation energies for potential reactions, such as ring-opening or substitution, to predict the most likely products and guide experimental design. rsc.org For instance, DFT has been used to detail the mechanism of CO₂ hydrogenation to methanol (B129727) on palladium surfaces, identifying the rate-determining step. rsc.org
Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of new compounds and reaction products. researchgate.net
Beyond DFT, more advanced computational methods are becoming increasingly accessible. Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into the dynamics of the oxane ring and its interactions with solvents or other molecules. researchgate.net As computational power grows, these in silico experiments will become indispensable for predicting the properties of novel oxane derivatives and for understanding the intricate details of their chemical behavior, thereby accelerating the pace of discovery. systemscomplex.comnih.govnih.gov
Table 2: Applications of Computational Methods in Oxane Chemistry
| Computational Method | Application Area | Potential Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state energies for ring-opening and substitution reactions. |
| Spectroscopic Prediction | Prediction of ¹H and ¹³C NMR spectra to aid in structural verification. | |
| Thermodynamic Properties | Determination of relative stabilities of different conformers. | |
| Molecular Dynamics (MD) | Solvation and Dynamics | Simulation of the molecule's behavior in different solvents to understand solubility. |
Integration with Automated Synthesis and Flow Chemistry Techniques
The translation of promising laboratory-scale syntheses into efficient and scalable processes is a significant challenge in chemistry. Automated synthesis and flow chemistry are transformative technologies that address this challenge and hold immense potential for the study and production of this compound and its derivatives. nih.gov
Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages: durham.ac.uk
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing risk. nih.gov
Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. durham.ac.uk
Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the complex re-optimization often required for batch processes. durham.ac.uk
Multi-step Synthesis: Multiple reaction steps can be integrated into a single continuous sequence, including in-line purification and analysis, dramatically improving efficiency. flinders.edu.au
These principles have been successfully applied to the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). nih.govnih.gov For a molecule like this compound, a multi-step synthesis involving cyclization and functional group manipulation could be streamlined into an efficient flow process.
Automated synthesis platforms , which use robotics to perform reactions, can rapidly screen a wide range of reaction conditions or synthesize libraries of related compounds for property evaluation. acs.org This technology is particularly powerful when combined with flow chemistry, enabling the rapid optimization and discovery of new reaction pathways for oxane derivatives. biotage.comcem.de The integration of these automated techniques will be crucial for accelerating research and enabling the efficient production of complex cyclic ether alcohols.
Q & A
Q. What experimental design strategies optimize the hydrogenation of this compound precursors?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like catalyst loading (0.5–5 mol%), hydrogen pressure (1–10 bar), and solvent (THF vs. ethanol). Response Surface Methodology (RSM) identifies interactions between variables. Monitor reaction progress in situ via FTIR or Raman spectroscopy .
Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?
- Methodological Answer : Use retrosynthesis software (e.g., Reaxys, Pistachio) to prioritize routes based on step economy and green chemistry metrics (E-factor, atom economy). Molecular docking (AutoDock Vina) predicts bioactivity of derivatives, while Gaussian09 calculates thermodynamic stability of intermediates .
Q. What protocols ensure the stability of this compound during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
